

# Application Notes and Protocols for the Spectrophotometric Determination of Etodolac

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## Compound of Interest

Compound Name: (-)-Etodolac

Cat. No.: B134716

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## Introduction

Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It exists as a racemic mixture of two enantiomers: (+)-(S)-Etodolac and (-)-(R)-Etodolac. The pharmacological activity of etodolac is primarily attributed to the (+)-(S)-enantiomer. While spectrophotometric methods are simple, cost-effective, and widely used for the quantitative analysis of etodolac in bulk and pharmaceutical dosage forms, it is important to note that standard UV-Visible spectrophotometry does not differentiate between the enantiomers. Therefore, the methods described below are for the determination of total etodolac (racemic mixture). Enantioselective analysis of etodolac typically requires chiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.<sup>[1][2][3][4]</sup>

These application notes provide detailed protocols for three common spectrophotometric methods for the determination of racemic etodolac: Direct UV Spectrophotometry, Difference Spectrophotometry, and a Visible Spectrophotometric method based on an oxidation-reduction reaction.

## Method 1: Direct UV Spectrophotometry

This method is based on the measurement of the absorbance of etodolac in a suitable solvent at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Quantitative Data Summary

Parameter	Value	Reference
Wavelength ( $\lambda_{\text{max}}$ )	278 nm	[5]
Solvent	Methanol	[5]
Linearity Range	0.88 - 40 $\mu\text{g/mL}$	[5]
Limit of Detection (LOD)	0.29 $\mu\text{g/mL}$	[5]

## Experimental Protocol

### 1. Instrumentation:

- UV-Visible Spectrophotometer (double beam)
- 1 cm quartz cuvettes
- Analytical balance
- Volumetric flasks
- Pipettes

### 2. Reagents and Solutions:

- Methanol (AR grade)
- Etodolac reference standard
- Sample containing Etodolac (e.g., tablets)

### 3. Preparation of Standard Stock Solution (100 $\mu\text{g/mL}$ ):

- Accurately weigh 10 mg of Etodolac reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve in approximately 70 mL of methanol.

- Sonicate for 10-15 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with methanol.

#### 4. Preparation of Working Standard Solutions:

- From the standard stock solution, prepare a series of dilutions in methanol to obtain concentrations within the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

#### 5. Preparation of Sample Solution:

- Weigh and powder 20 etodolac tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of etodolac.
- Transfer to a 100 mL volumetric flask.
- Add about 70 mL of methanol and sonicate for 15-20 minutes to dissolve the drug.
- Make up the volume to 100 mL with methanol.
- Filter the solution through a suitable filter paper (e.g., Whatman No. 41).
- Dilute the filtrate with methanol to obtain a final concentration within the calibration range.

#### 6. Measurement:

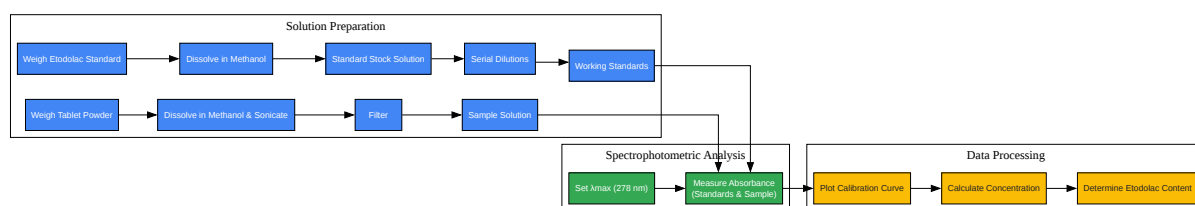
- Set the spectrophotometer to scan from 400 nm to 200 nm.
- Use methanol as the blank.
- Record the UV spectrum of a working standard solution to determine the  $\lambda_{\text{max}}$ .
- Measure the absorbance of all standard and sample solutions at the determined  $\lambda_{\text{max}}$  (around 278 nm).

#### 7. Calibration Curve and Calculation:

- Plot a graph of absorbance versus concentration for the working standard solutions.

- Determine the concentration of etodolac in the sample solution from the calibration curve.
- Calculate the amount of etodolac in the tablet.

### Experimental Workflow



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Caption: Workflow for Direct UV Spectrophotometric Determination of Etodolac.

## Method 2: Difference Spectrophotometry

This technique enhances selectivity by measuring the difference in absorbance of a substance in two different chemical forms (e.g., acidic and basic solutions).

### Quantitative Data Summary

Parameter	Value	Reference
Wavelength ( $\lambda$ )	225 nm	[6]
Solvents	0.01 N HCl and 0.01 N NaOH	[6]
Linearity Range	2 - 20 $\mu\text{g/mL}$	[6]
Correlation Coefficient ( $r^2$ )	0.995	[6]

## Experimental Protocol

### 1. Instrumentation:

- UV-Visible Spectrophotometer (double beam)
- Matched pair of 1 cm quartz cuvettes
- Analytical balance
- Volumetric flasks
- Pipettes

### 2. Reagents and Solutions:

- 0.01 N Hydrochloric acid (HCl)
- 0.01 N Sodium hydroxide (NaOH)
- Etodolac reference standard
- Sample containing Etodolac

### 3. Preparation of Standard Stock Solutions (100 $\mu\text{g/mL}$ ):

- Prepare two separate stock solutions of etodolac.
- Accurately weigh 10 mg of etodolac reference standard and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with 0.01 N HCl.

- Accurately weigh another 10 mg of etodolac and transfer to a separate 100 mL volumetric flask. Dissolve and make up to volume with 0.01 N NaOH.[6]

#### 4. Preparation of Working Standard Solutions:

- From each stock solution, prepare a series of dilutions to obtain identical concentrations in the linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL) using the respective solvents (0.01 N HCl and 0.01 N NaOH).[6]

#### 5. Preparation of Sample Solutions:

- Prepare two separate sample solutions from the tablet powder, one in 0.01 N HCl and the other in 0.01 N NaOH, following a similar procedure as in Method 1, to get a final concentration within the calibration range.

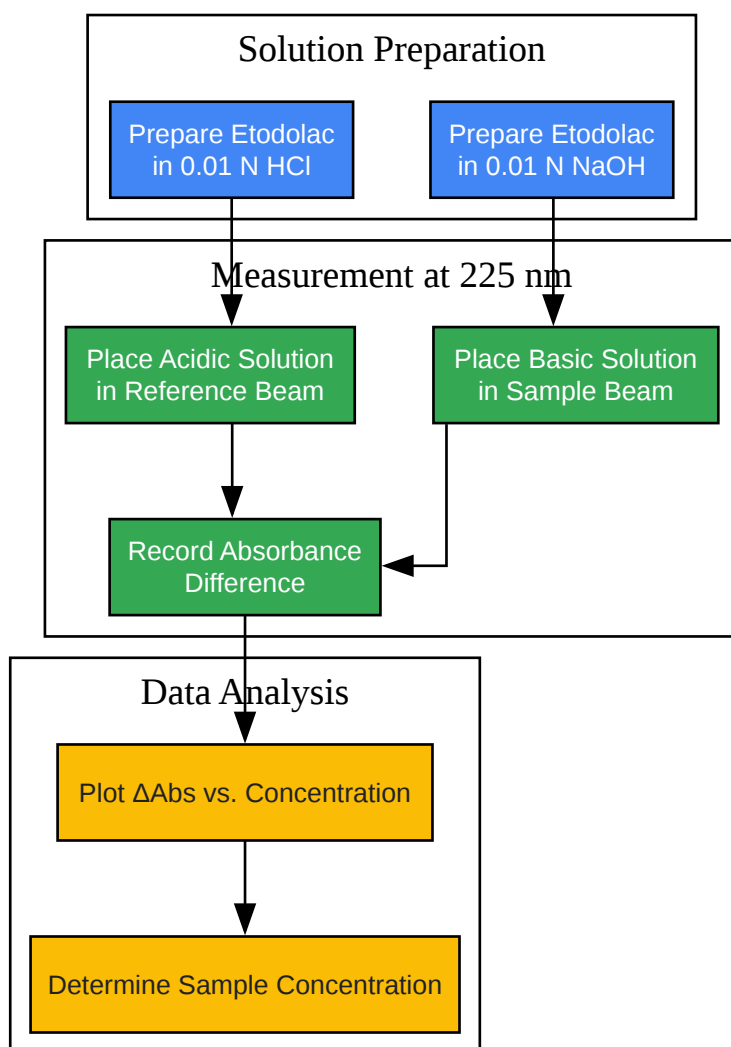
#### 6. Measurement:

- Set the spectrophotometer to the desired wavelength (225 nm).[6]
- Place the cuvette containing the acidic solution (standard or sample in 0.01 N HCl) in the reference beam.
- Place the cuvette containing the corresponding basic solution (same concentration in 0.01 N NaOH) in the sample beam.
- Record the difference in absorbance.

#### 7. Calibration Curve and Calculation:

- Plot a graph of the difference in absorbance versus the concentration of the standard solutions.
- Determine the concentration of etodolac in the sample from the calibration curve.

#### Logical Relationship Diagram



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Caption: Principle of Difference Spectrophotometry for Etodolac Analysis.

## Method 3: Visible Spectrophotometry by Oxidation-Reduction Reaction

This colorimetric method involves the oxidation of etodolac by  $\text{Fe}^{3+}$  and the subsequent formation of a colored complex.

### Quantitative Data Summary

Parameter	Method A	Method B	Method C	Reference
Reagents	Fe <sup>3+</sup> / o-phenanthroline	Fe <sup>3+</sup> / bipyridyl	Fe <sup>3+</sup> / Ferricyanide	[7]
Wavelength (λ <sub>max</sub> )	510 nm	520 nm	726 nm	[7]
Linearity Range (μg/mL)	0.5 - 8	1.0 - 10	2 - 18	[7]
Molar Absorptivity (L mol <sup>-1</sup> cm <sup>-1</sup> )	1.812 x 10 <sup>4</sup>	1.876 x 10 <sup>4</sup>	1.039 x 10 <sup>4</sup>	[7]
Detection Limit (μg/mL)	0.065	0.104	0.228	[7]
Quantification Limit (μg/mL)	0.217	0.347	0.76	[7]

#### Experimental Protocol (Method A: Fe<sup>3+</sup> / o-phenanthroline)

##### 1. Instrumentation:

- Visible Spectrophotometer
- 1 cm glass or quartz cuvettes
- Water bath
- Analytical balance
- Volumetric flasks
- Pipettes

##### 2. Reagents and Solutions:

- Etodolac standard solution (prepared in methanol as in Method 1).



- Ferric chloride ( $\text{FeCl}_3$ ) solution (0.2%).
- o-phenanthroline solution (0.1%).
- Acetate buffer solution (pH 4.5).

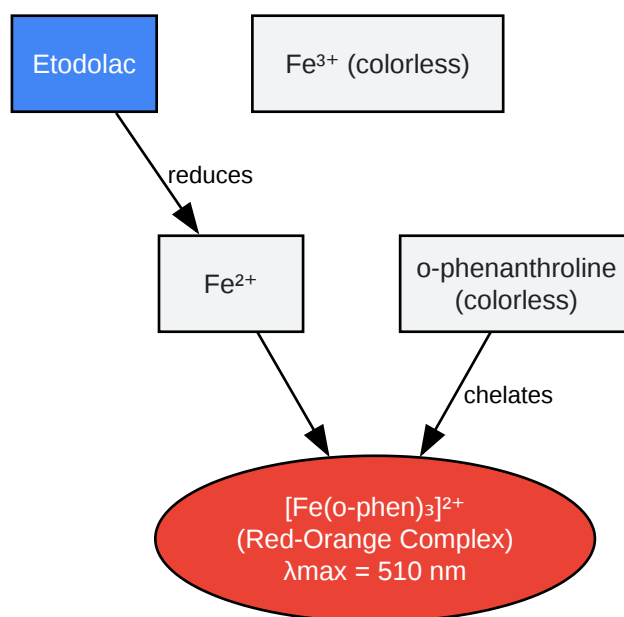
### 3. Procedure:

- Pipette aliquots of the standard or sample solution into a series of 10 mL volumetric flasks to cover the concentration range of 0.5-8  $\mu\text{g/mL}$ .
- Add 1.5 mL of acetate buffer (pH 4.5) to each flask.
- Add 1.0 mL of 0.2%  $\text{FeCl}_3$  solution.
- Add 1.0 mL of 0.1% o-phenanthroline solution.
- Heat the flasks in a water bath at 60-70°C for 15 minutes.
- Cool the flasks to room temperature.
- Make up the volume to 10 mL with distilled water.
- Measure the absorbance at 510 nm against a reagent blank prepared in the same manner without the etodolac solution.<sup>[7][8]</sup>

### 4. Calibration Curve and Calculation:

- Plot absorbance versus concentration for the standards.
- Determine the concentration of etodolac in the sample from the calibration curve.

### Signaling Pathway (Reaction Scheme)



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Caption: Reaction scheme for the colorimetric determination of Etodolac.

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